(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine
Description
(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine is a secondary amine featuring a 4-fluorobenzyl group and a 2-(4-methoxyphenyl)ethyl substituent. It is often synthesized via nucleophilic substitution or reductive amination reactions involving 4-fluoro-benzylamine and 4-methoxyphenethyl derivatives . The hydrochloride salt form (CAS: 1185294-42-1) is commonly used to enhance solubility and stability .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDCSSSAWBKWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366332 | |
| Record name | N-[(4-Fluorophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418782-68-0 | |
| Record name | N-[(4-Fluorophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary or Catalysis
Chiral Auxiliary Route : Reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the acid chloride, followed by reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone at low temperature (-78°C) to yield an oxazolidinone intermediate. Subsequent alkylation with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) and further hydrolysis steps yield (S)-(-)-1-(4-methoxyphenyl)ethylamine with high optical purity.
Asymmetric Hydroboration and Amination : Starting from 4-methoxy-4-vinylbenzene, asymmetric hydroboration using a rhodium complex with (S)-quinap ligand and catecholborane, followed by amination, produces the chiral amine with up to 98% optical purity.
Biotransformation
Condensation and Reduction
- Condensation of 4-methoxyacetophenone with (1S,2R)-(+)-norephedrine in benzene with molecular sieves forms an imine intermediate, which is then reduced catalytically (e.g., Adam’s catalyst) and subjected to oxidative cleavage to yield the amine with moderate optical purity (~57%).
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is typically introduced via:
Reductive Amination : Reaction of 2-(4-methoxyphenyl)ethylamine with 4-fluorobenzaldehyde under reductive amination conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the secondary amine (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine.
Nucleophilic Substitution : Alkylation of 2-(4-methoxyphenyl)ethylamine with 4-fluorobenzyl halides (chloride or bromide) under basic conditions to yield the target compound.
The hydrochloride salt form is often isolated to improve solubility and handling.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-Methoxyacetophenone + (S)-(-)-α-methylbenzylamine, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap | Formation of imine intermediate by azeotropic removal of water | High conversion |
| 2 | Pd/C catalyst, hydrogen atmosphere, ethyl acetate, 35-40°C | Catalytic hydrogenation of imine to amine | Crude amine obtained |
| 3 | p-Toluenesulfonic acid, ethyl acetate, 45-50°C | Formation of p-toluenesulfonate salt for purification | Crystalline solid isolated |
| 4 | Reductive amination with 4-fluorobenzaldehyde, NaBH3CN or catalytic hydrogenation | Introduction of 4-fluorobenzyl group | Final product obtained as hydrochloride salt |
This sequence is adapted from improved processes for related chiral amines and can be optimized for scale-up.
Analytical and Purity Data
- Optical purity of intermediates can reach up to 98% with asymmetric catalysis.
- Final amine hydrochloride salts exhibit characteristic IR absorptions (e.g., N-H stretch ~3300 cm⁻¹).
- Purity is confirmed by chromatographic and spectroscopic methods (HPLC, NMR).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Optical Purity | Scalability | Notes |
|---|---|---|---|---|---|
| Chiral Auxiliary Route | 4-methoxyphenylacetic acid, oxalyl chloride, (S)-4-benzyl-2-oxazolidinone, LiHMDS | Low temp (-78°C), multiple steps | High (up to 98%) | Moderate | Complex, multi-step |
| Asymmetric Hydroboration | 4-methoxy-4-vinylbenzene, Rh-(S)-quinap, catecholborane | Mild, catalytic | Very high (98%) | Good | Requires chiral catalyst |
| Enzymatic Resolution | Racemic amine, Lipase B enzyme | Mild, aqueous | Moderate (78%) | Low | Enzyme cost, lower purity |
| Condensation/Reduction | 4-methoxyacetophenone, norephedrine, Adam’s catalyst | Reflux, catalytic hydrogenation | Moderate (57%) | Moderate | Lower optical purity |
| Reductive Amination (Final Step) | 2-(4-methoxyphenyl)ethylamine, 4-fluorobenzaldehyde, NaBH3CN | Room temp, mild | N/A | High | Common method for benzylation |
Research Findings and Industrial Relevance
- The chiral purity of the 2-(4-methoxyphenyl)ethylamine intermediate is critical for downstream applications in pharmaceuticals.
- The reductive amination step to introduce the 4-fluorobenzyl group is well-established, efficient, and amenable to scale-up.
- Enzymatic methods, while environmentally friendly, are limited by cost and optical purity.
- Improved synthetic routes focus on minimizing steps, using commercially available starting materials, and achieving high enantiomeric excess for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted benzyl-phenethyl amines. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, synthesis, and biological relevance.
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects on Bioactivity :
- The 4-fluoro group in the target compound improves metabolic stability and membrane permeability compared to ethyl () or methylsulfanyl () substituents .
- 4-Methoxy groups are conserved in many analogs (e.g., Venlafaxine, triphenylethylene derivatives) for their role in modulating serotoninergic and estrogenic pathways .
Synthetic Routes :
- The target compound is synthesized via reductive amination of 4-fluorobenzylamine and 2-(4-methoxyphenyl)ethyl bromide, similar to methods used for triphenylethylene derivatives () .
- In contrast, morpholine-containing analogs () require multi-step coupling reactions, reducing yield efficiency (45–53% vs. ~70% for simpler amines) .
Biological Relevance :
- The hydrochloride salt form of the target compound () shows improved aqueous solubility, a critical factor for oral bioavailability .
- Fluorine substitution is associated with reduced cytochrome P450-mediated metabolism, a feature shared with Astemizole derivatives () .
Table 2: Pharmacokinetic and Pharmacodynamic Data
Biological Activity
The compound (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine is a structurally interesting molecule, notable for its unique combination of a fluorine atom and a methoxy group. These substituents can significantly influence its chemical reactivity and biological activity. This article delves into the biological activities associated with this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 275.35 g/mol
The presence of the fluorine atom enhances lipophilicity, while the methoxy group can improve solubility and influence interactions with biological targets.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes or receptors. It may act as an inhibitor or activator , modulating various biochemical pathways, which is crucial in drug design and development.
Structure-Activity Relationships (SAR)
Research indicates that variations in the substituents on the phenyl ring significantly affect the compound's potency and selectivity. For instance, studies have shown that:
- Electron-withdrawing groups (like fluorine) on the benzyl group enhance binding affinity to certain targets, such as dopamine transporters (DAT) .
- The presence of a methoxy group has been linked to improved solubility and bioavailability .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to this compound. For example, derivatives containing similar structural motifs exhibited significant activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) reported at low micromolar ranges .
Tyrosinase Inhibition
In another study focused on skin-related applications, derivatives of this compound were evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. One derivative demonstrated an IC value of 0.18 μM, indicating potent inhibition without cytotoxic effects on B16F10 cells . This suggests potential applications in cosmetic formulations aimed at skin lightening.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Q & A
Basic: What are the optimized synthetic routes for (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and amine coupling. A representative procedure (adapted from kinase inhibitor synthesis) uses (4-Fluoro-benzyl)-[3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl]-amine as a precursor. Key steps:
- Deprotection: React with boron tribromide (BBr₃) in dry dichloromethane (DCM) under inert conditions for 4 days at room temperature.
- Workup: Quench with methanol, partition between DCM and NaHCO₃, and purify via silica chromatography (EtOAc:Cyclohexane 7:3) .
- Optimization: Refluxing with polar aprotic solvents (e.g., DMF) enhances reaction rates and yields. Monitor purity via TLC and HPLC .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Structural elucidation employs:
- X-ray Crystallography: Resolve bond lengths, angles, and torsion angles. For example, Schiff base analogs show dihedral angles between aromatic rings (e.g., 4-fluorobenzyl and methoxyphenyl groups at ~15°) .
- Spectroscopy:
- ¹H/¹³C NMR: Key signals include δ 4.67 ppm (d, J = 5.6 Hz, CH₂ adjacent to fluorine) and δ 7.02–7.50 ppm (aromatic protons) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 336.1 [M+H]⁺) .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening: Derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via MIC assays. Activity correlates with electron-withdrawing substituents (e.g., fluorine) enhancing membrane penetration .
- Kinase Inhibition: The compound inhibits proto-oncogene PIM-1 kinase (IC₅₀ ~50 nM) via competitive binding to the ATP pocket. Assays use fluorescence polarization or radiometric methods .
Advanced: How can computational methods aid in understanding its reactivity and interactions?
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the fluorine atom lowers electron density on the benzyl group, enhancing electrophilic substitution .
- Molecular Docking: Simulate binding to PIM-1 kinase (PDB: 2BIL). Results show hydrogen bonds between the methoxy group and Lys67 residue .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O contacts in crystal packing) .
Advanced: What reaction mechanisms govern its synthesis and derivatization?
Methodological Answer:
- BBr₃-Mediated Demethylation: BBr₃ cleaves methoxy groups via SN2 mechanisms, forming a borate intermediate that hydrolyzes to hydroxyl groups. Monitor reaction progress via in-situ IR (disappearance of C–O–C stretch at ~1250 cm⁻¹) .
- Amine Coupling: Use EDC/HOBt for carbodiimide-mediated amide bond formation. Optimize pH (6.5–7.5) to minimize side reactions .
Advanced: How can researchers resolve contradictions in reported biological data?
Methodological Answer:
- Meta-Analysis: Compare datasets from antimicrobial assays (e.g., MIC values) across studies. Discrepancies may arise from strain variability or assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Dose-Response Curves: Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour incubation for kinase assays). Normalize data to positive controls (e.g., staurosporine for PIM-1) .
- Structural Validation: Confirm compound identity via orthogonal methods (e.g., HRMS and 2D NMR) to rule out impurities affecting activity .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps. For example, reduce nitro intermediates with H₂ (50 psi) in EtOH at 60°C for 12 hours .
- Flow Chemistry: Improve mixing and heat transfer for exothermic steps (e.g., triazole formation). Use microreactors to reduce reaction time from days to hours .
Advanced: How does structural modification influence pharmacological properties?
Methodological Answer:
- SAR Studies:
- Prodrug Design: Introduce ester groups (e.g., acetyl) to improve solubility. Hydrolyze in vivo via esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
